Benzene, 1-(2-methoxyethoxy)-4-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-(2-methoxyethoxy)-4-methyl-: is an organic compound with the molecular formula C10H14O2 It is a derivative of benzene, where a methyl group and a 2-methoxyethoxy group are substituted at the 1 and 4 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-(2-methoxyethoxy)-4-methyl- typically involves the following steps:
Starting Material: The synthesis begins with benzene as the starting material.
Substitution Reaction: A Friedel-Crafts alkylation reaction is employed to introduce the methyl group at the 4-position of the benzene ring. This reaction uses methyl chloride (CH3Cl) and a Lewis acid catalyst such as aluminum chloride (AlCl3).
Etherification: The next step involves the introduction of the 2-methoxyethoxy group. This is achieved through an etherification reaction using 2-methoxyethanol (CH3OCH2CH2OH) and a suitable base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Industrial Production Methods
In industrial settings, the production of Benzene, 1-(2-methoxyethoxy)-4-methyl- follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Benzene, 1-(2-methoxyethoxy)-4-methyl- can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the hydrogen atoms on the benzene ring are replaced by other substituents. Halogenation, nitration, and sulfonation are common examples.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: Halogenation using Cl2 or Br2 in the presence of a catalyst like FeCl3, nitration using HNO3 and H2SO4, sulfonation using SO3 in H2SO4.
Major Products Formed
Oxidation: Formation of aldehydes (e.g., 4-methylbenzaldehyde) or carboxylic acids (e.g., 4-methylbenzoic acid).
Reduction: Formation of alcohols (e.g., 4-methylbenzyl alcohol) or alkanes (e.g., 4-methylcyclohexane).
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Benzene, 1-(2-methoxyethoxy)-4-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzene, 1-(2-methoxyethoxy)-4-methyl- involves its interaction with various molecular targets and pathways. The compound can act as an electrophile or nucleophile in chemical reactions, depending on the nature of the substituents and reaction conditions. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function.
Comparison with Similar Compounds
Similar Compounds
Benzene, 1-methoxy-4-methyl-: Similar structure but lacks the 2-methoxyethoxy group.
Benzene, 1-(2-methoxyethoxy)-2-methyl-: Similar structure but with the methyl group at the 2-position.
Benzene, 1-(2-ethoxyethoxy)-4-methyl-: Similar structure but with an ethoxyethoxy group instead of a methoxyethoxy group.
Uniqueness
Benzene, 1-(2-methoxyethoxy)-4-methyl- is unique due to the presence of both a methyl group and a 2-methoxyethoxy group on the benzene ring. This combination imparts distinct chemical properties, such as increased solubility in organic solvents and enhanced reactivity in certain chemical reactions.
Properties
CAS No. |
97375-48-9 |
---|---|
Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
1-(2-methoxyethoxy)-4-methylbenzene |
InChI |
InChI=1S/C10H14O2/c1-9-3-5-10(6-4-9)12-8-7-11-2/h3-6H,7-8H2,1-2H3 |
InChI Key |
DOSUSQYYROSQFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.